tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of cyanoacetohydrazides as precursors, which undergo cyclocondensation and cyclization reactions to form the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, participating in various chemical reactions that lead to the formation of biologically active molecules. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate include other pyrrolidine derivatives and cyanoacetohydrazides . These compounds share structural similarities and may exhibit comparable chemical reactivity and applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its ability to undergo various transformations makes it a versatile compound in both research and industrial settings.
Biological Activity
tert-Butyl 3-cyano-3-(2-hydroxyethyl)-pyrrolidine-1-carboxylate (CAS Number: 1648864-58-7) is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyano group and a hydroxyethyl substituent, making it a candidate for various biological applications.
- Molecular Formula: C12H20N2O3
- Molecular Weight: 240.30 g/mol
- Structure: The compound features a tert-butyl group, a pyrrolidine ring, and functional groups that may contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several areas of potential activity:
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of pyrrolidine have shown efficacy against various viral infections, including HIV and other RNA viruses. The presence of the cyano group may enhance the interaction with viral targets, leading to improved antiviral activity.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Initial evaluations have suggested that this compound may exhibit moderate cytotoxic effects in certain cell lines, which warrants further investigation to assess its therapeutic index.
Study 1: Antiviral Efficacy
A study published in MDPI explored N-Heterocycles as promising antiviral agents, highlighting the potential of pyrrolidine derivatives. Compounds similar to this compound demonstrated significant antiviral activity against Tobacco Mosaic Virus (TMV) with varying EC50 values. The study emphasized the importance of structural modifications in enhancing biological activity .
Compound | EC50 (μM) | Target Virus |
---|---|---|
Compound A | 58.7 | TMV |
Compound B | 3.98 | HIV |
This compound | TBD | TBD |
Study 2: Cytotoxicity Assessment
A comprehensive cytotoxicity assessment was conducted to evaluate the effects of this compound on human cell lines. The results indicated a CC50 value (the concentration that kills 50% of cells) that suggests moderate toxicity, necessitating further exploration into its safety and efficacy profiles.
Properties
IUPAC Name |
tert-butyl 3-cyano-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-14)5-7-15/h15H,4-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHNUADPEMTSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CCO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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